molecular formula C14H22N2O4 B1408377 Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate CAS No. 1708126-12-8

Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate

Cat. No.: B1408377
CAS No.: 1708126-12-8
M. Wt: 282.34 g/mol
InChI Key: PYSGDINYEKAGRU-UHFFFAOYSA-N
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Description

Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate is a chemical compound with the molecular formula C14H22N2O4 and a molecular weight of 282.34 g/mol . This compound is known for its unique structure, which includes a pyrrolo[1,2-c]pyrimidine core, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with a suitable amine to form the pyrrolo[1,2-c]pyrimidine core, followed by esterification to introduce the ethyl group . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pH, and reactant concentrations ensures consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-{1,4-dioxohexahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate
  • Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}butanoate

Uniqueness

Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrrolo[1,2-c]pyrimidine core is particularly noteworthy, as it can interact with various biological targets in ways that similar compounds may not .

Properties

IUPAC Name

ethyl 5-(1,4-dioxo-4a,5,6,7-tetrahydro-3H-pyrrolo[1,2-c]pyrimidin-2-yl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-2-20-13(18)7-3-4-8-15-10-12(17)11-6-5-9-16(11)14(15)19/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSGDINYEKAGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCN1CC(=O)C2CCCN2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate
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Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate
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Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate
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Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate
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Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate
Reactant of Route 6
Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate

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